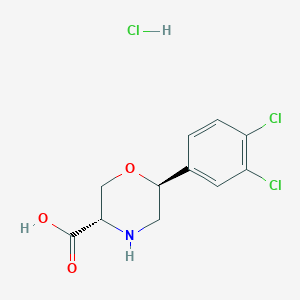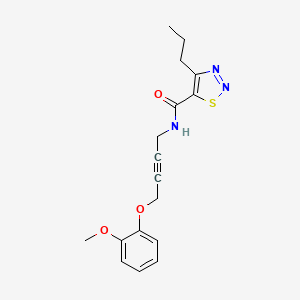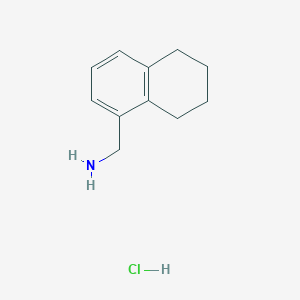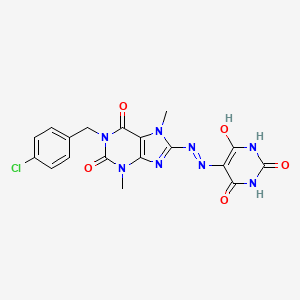![molecular formula C9H9ClN2O2 B2631353 3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one CAS No. 2201872-75-3](/img/structure/B2631353.png)
3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The pyrrolidine ring is characterized by its non-planarity, a phenomenon called “pseudorotation” . This feature, along with the stereogenicity of carbons, can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are influenced by steric factors . The structure–activity relationship (SAR) of the studied compounds also plays a significant role .科学的研究の応用
Synthesis and Organic Chemistry
3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one and related pyrrolidin-2-ones are valuable in organic synthesis, particularly as intermediates in the synthesis of biologically active compounds and for the preparation of novel molecular structures. For instance, pyrrolin-2-ones serve as acceptors in conjugate addition reactions, which are instrumental in synthesizing various 2-pyrrolidinones and pyrrolidines with potential bioactivity, including nootropics like nebracetam (J. Alves, 2007). Moreover, the structural rearrangement of chlorinated pyrrolidin-2-ones to 5-methoxylated 3-pyrrolin-2-ones, demonstrates their utility in the development of agrochemicals or medicinal compounds, showcasing their versatility in chemical synthesis (F. Ghelfi et al., 2003).
Catalysis and Chemical Reactions
These compounds also play a role in catalysis. For example, complexes derived from similar pyrrolidine structures have been explored for their catalytic capabilities in Heck and Suzuki–Miyaura coupling reactions, as well as in the catalytic oxidation of primary and secondary alcohols, highlighting their applicability in facilitating organic transformations (Pradhumn Singh et al., 2009).
Asymmetric Synthesis and Organocatalysis
The role of pyrrolidin-2-ones extends into asymmetric synthesis and organocatalysis, serving as precursors in the creation of chiral molecules. These compounds can effectively catalyze asymmetric Michael addition reactions, demonstrating their importance in the synthesis of enantioselective products, which are crucial for pharmaceutical applications (Cui Yan-fang, 2008).
Material Science and Molecular Electronics
In material science, derivatives of pyrrolidin-2-ones, through polymeric and supramolecular architectures, offer insights into the design of novel materials with potential applications in molecular electronics and photonics. The development of conducting polymers based on pyrrolidin-2-one derivatives underscores their significance in creating electrically conductive materials, which could be integral for future electronic devices (G. Sotzing et al., 1996).
将来の方向性
Pyrrolidine derivatives, including “3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one”, may continue to be a focus of research due to their potential in drug discovery . Future research may focus on exploring new synthetic strategies, investigating different biological profiles, and optimizing physicochemical parameters .
作用機序
“3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one” is a pyrrolidin-2-one derivative. Pyrrolidin-2-ones are a class of compounds that have been used in the synthesis of various biologically active compounds . They are known to undergo a variety of reactions, which can lead to the formation of different types of compounds .
The compound also contains a pyridine ring. Pyridine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
特性
IUPAC Name |
3-(3-chloropyridin-2-yl)oxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-2-1-4-12-9(6)14-7-3-5-11-8(7)13/h1-2,4,7H,3,5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNICNZJGWIMNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2631271.png)
![5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2631272.png)




![Methyl[1-(phenylsulfanyl)propan-2-yl]amine](/img/structure/B2631280.png)
![N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2631283.png)

![3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2631286.png)
![2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2631287.png)

